

IUPAC name of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

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Compound of Interest

Compound Name: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

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An In-depth Technical Guide to **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one**

Abstract

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities.[1][2] This molecule, belonging to the chromen-4-one family, has demonstrated significant potential in medicinal chemistry, particularly in the fields of oncology and inflammatory diseases.[1] Its structure, featuring a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold, imparts unique chemical reactivity and biological functions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

Chemical and Physical Properties

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a high-purity small molecule utilized as a building block in organic synthesis and for biological screening.[1] Its IUPAC name is 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one.[3] The compound's properties make it a promising candidate for lead optimization in drug discovery.[1]

Table 1: Physicochemical and Biological Properties

Property	Value	Source
IUPAC Name	3-(4-bromophenyl)-7-hydroxychromen-4-one	[3]
Molecular Formula	C ₁₅ H ₉ BrO ₃	[1][3]
Molecular Weight	317.14 g/mol	[1]
CAS Number	96644-05-2	[1][3][4]
Predicted Melting Point	177.75 °C	[1]
Predicted Boiling Point	425.39 °C	[4]
Calculated logP	3.9	[1]
Polar Surface Area	46 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Predicted Water Solubility	22.722 mg/L	[4]
IC ₅₀ (A549 Lung Cancer)	12.5 µM	[1]
IC ₅₀ (MCF-7 Breast Cancer)	15.0 µM	[1]

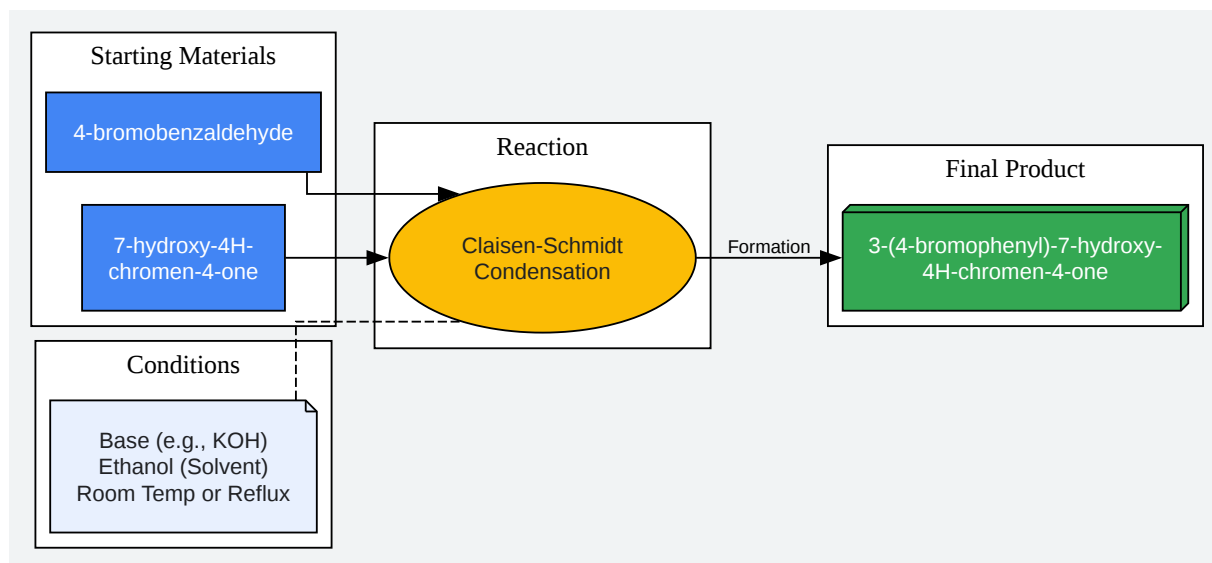
| IC₅₀ (HeLa Cervical Cancer)| 10.0 µM |[1] |

Synthesis and Chemical Reactivity

The synthesis of **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one** can be achieved through several established organic chemistry reactions. One common and effective method is the Claisen-Schmidt condensation.[1] This reaction involves the condensation of 4-bromobenzaldehyde with a substituted acetophenone, in this case, a derivative of 7-hydroxy-4H-chromen-4-one, in the presence of a base.[1]

The compound's structure allows for various chemical modifications. The hydroxyl group can be oxidized to a ketone, while the bromophenyl group can be reduced to a phenyl group.[1]

Furthermore, the bromine atom is susceptible to substitution by nucleophiles such as amines or thiols, making it a versatile scaffold for creating derivative libraries.[1]



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Caption: Synthetic workflow for **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one**.

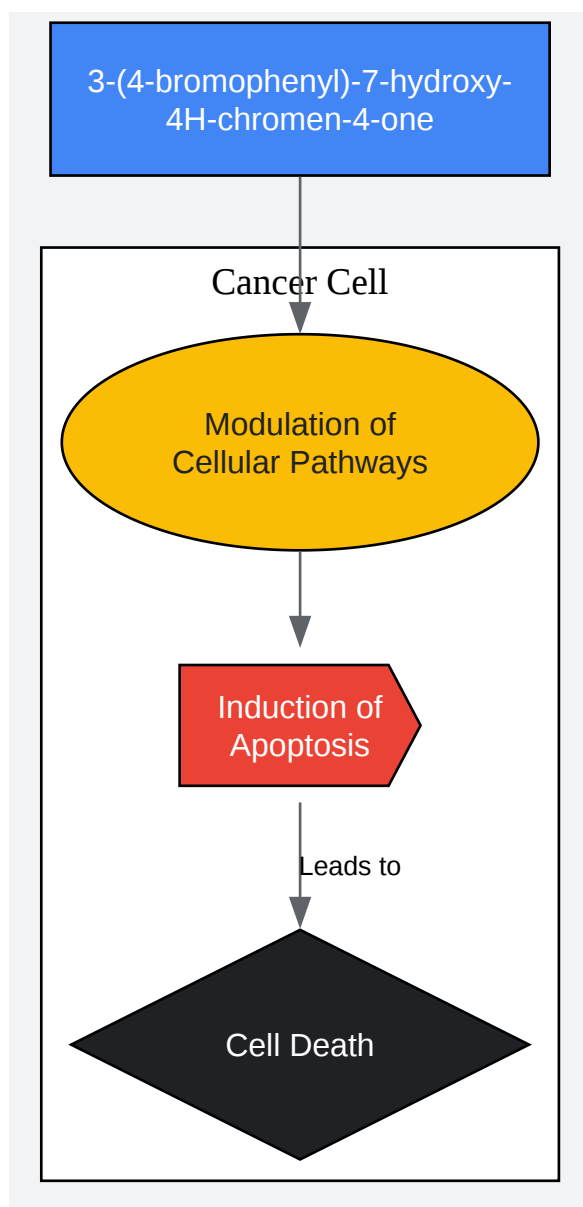
Biological Activity and Mechanism of Action

This chromen-4-one derivative exhibits a range of biological activities, making it a subject of interest for therapeutic applications.

- **Anticancer Activity:** The compound demonstrates significant cytotoxic effects against several human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key cellular pathways involved in cancer progression.[1] The presence of the bromine substituent has been linked to enhanced cytotoxicity in chromone derivatives. [1]

- **Antioxidant Activity:** The hydroxyl group on the chromone scaffold contributes to strong antioxidant properties.^[1] The compound can scavenge free radicals, thereby reducing oxidative stress, a key factor in preventing cellular damage associated with numerous chronic diseases.^{[1][2]}
- **Anti-inflammatory Effects:** Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.^[1]

The molecule's mechanism of action is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the bromophenyl group can engage in π - π stacking and halogen bonding, allowing it to modulate the activity of enzymes and signaling proteins.^[1]



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Caption: Postulated mechanism of anticancer activity.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one**.^[1]

- **Dissolution:** Dissolve equimolar amounts of 4-bromobenzaldehyde and 7-hydroxy-4H-chromen-4-one in ethanol in a round-bottom flask.
- **Base Addition:** Slowly add a catalytic amount of a base, such as potassium hydroxide (KOH), to the stirred mixture.
- **Reaction:** Allow the reaction mixture to stir at room temperature or under reflux conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Precipitation:** Once the reaction is complete, pour the mixture into cold water or an acidic solution to precipitate the crude product.
- **Purification:** Collect the solid product by filtration, wash it with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one**.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as NMR (^1H , ^{13}C), IR spectroscopy, and mass spectrometry.[2][3]

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the assessment of the compound's cytotoxic effects on cancer cell lines, as performed for similar compounds.[5]

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one** dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (DMSO alone) and a positive control (e.g., 5-fluorouracil).
- **Incubation:** Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

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